molecular formula C12H5Cl2F3N2O2 B12442452 [6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid

[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid

Cat. No.: B12442452
M. Wt: 337.08 g/mol
InChI Key: NJGGMLPSUIFYIG-UHFFFAOYSA-N
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Description

[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid is a complex organic compound characterized by the presence of dichlorophenyl and trifluoromethyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dichlorobenzaldehyde with trifluoromethylpyrimidine under acidic conditions, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or thiolated versions, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, [6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers are exploring its use as a lead compound for the development of new pharmaceuticals.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. Studies have shown promising results in the treatment of certain diseases, making it a candidate for drug development.

Industry

Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of [6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid is unique due to the combination of dichlorophenyl and trifluoromethyl groups attached to a pyrimidine ring. This structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H5Cl2F3N2O2

Molecular Weight

337.08 g/mol

IUPAC Name

4-(2,5-dichlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid

InChI

InChI=1S/C12H5Cl2F3N2O2/c13-5-1-2-7(14)6(3-5)8-4-9(12(15,16)17)19-10(18-8)11(20)21/h1-4H,(H,20,21)

InChI Key

NJGGMLPSUIFYIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=NC(=N2)C(=O)O)C(F)(F)F)Cl

Origin of Product

United States

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